Cas no 1204213-40-0 ((E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline)

(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline Chemical and Physical Properties
Names and Identifiers
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- (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline
- 1204213-40-0
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- Inchi: InChI=1S/C20H25Br3N2/c1-2-3-4-5-6-7-8-9-13-16(21)19(23)20-18(22)15-12-10-11-14-17(15)24-25-20/h10-12,14H,2-9,13H2,1H3/b19-16+
- InChI Key: AOCXGRFUPVXNEY-KNTRCKAVSA-N
- SMILES: CCCCCCCCCC/C(Br)=C(C1=NN=C2C=CC=CC2=C1Br)\Br
Computed Properties
- Exact Mass: 531.95474Da
- Monoisotopic Mass: 529.95679Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 8.5
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A311705-1g |
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline |
1204213-40-0 | 95+% | 1g |
$707.0 | 2025-02-21 | |
Alichem | A449042450-1g |
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline |
1204213-40-0 | 95% | 1g |
$714.00 | 2023-09-04 |
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline Related Literature
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline
Introduction to (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline (CAS No 1204213-40-0)
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline, with the CAS number 1204213-40-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of brominated cinnoline derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of bromine substituents and a conjugated diene system, make it a valuable candidate for further exploration in medicinal chemistry.
The synthesis of (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline involves a multi-step process that requires precise control over reaction conditions and reagent selection. The key step in its synthesis is the coupling of a brominated cinnoline core with a dibromododecadiene moiety. This reaction typically employs palladium-catalyzed cross-coupling techniques, which are widely recognized for their efficiency and selectivity in forming carbon-carbon bonds. The use of such catalytic methods not only enhances the yield of the desired product but also minimizes the formation of unwanted byproducts.
In recent years, there has been growing interest in exploring the pharmacological properties of brominated cinnoline derivatives. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. Specifically, (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline has been investigated for its potential role in modulating enzyme activity and inhibiting the growth of certain cancer cell lines. The bromine atoms in its structure contribute to its binding affinity by increasing electron density and facilitating hydrogen bonding interactions with biological targets.
One of the most compelling aspects of (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline is its structural versatility, which allows for further functionalization and derivatization. Researchers have utilized this compound as a building block for designing novel molecules with enhanced pharmacological properties. For instance, modifications to the dibromododecadiene moiety have led to the development of derivatives with improved solubility and bioavailability. These advancements highlight the compound's potential as a scaffold for drug discovery initiatives.
The latest research in this field has also explored the role of (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline in addressing neurological disorders. Studies suggest that this compound may exhibit neuroprotective effects by interacting with specific receptors and ion channels in the brain. The presence of bromine substituents enhances its ability to cross the blood-brain barrier, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the compound's therapeutic potential beyond its traditional applications in oncology.
In addition to its pharmacological applications, (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline has shown interesting properties in material science. Its conjugated diene system and bromine substituents make it suitable for use in organic electronics and photovoltaic devices. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and bulk heterojunction solar cells. The ability of this compound to absorb and emit light efficiently makes it a valuable material for developing next-generation electronic devices.
The synthesis and application of (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline also raise important considerations regarding sustainability and environmental impact. As synthetic methods continue to evolve, there is a growing emphasis on developing greener chemical processes that minimize waste and reduce energy consumption. Researchers are exploring alternative catalytic systems and solvent-free reactions to improve the sustainability of producing this compound. These efforts align with broader goals in the pharmaceutical industry to develop environmentally responsible practices.
In conclusion, (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline (CAS No 1204213-40-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and biological activities make it a valuable asset for researchers working on drug discovery, neurological disorders, and advanced materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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